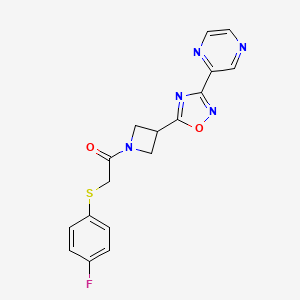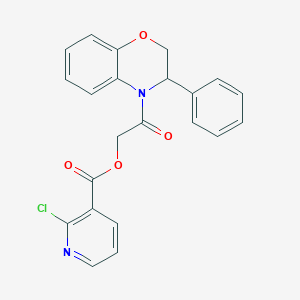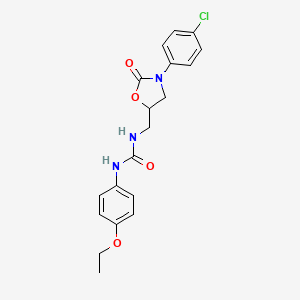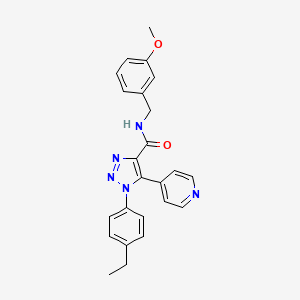![molecular formula C26H20FN5O3S B2852997 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 852169-87-0](/img/no-structure.png)
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C26H20FN5O3S and its molecular weight is 501.54. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Organosoluble Fluorinated Polyimides Fluorinated polyimides show significant promise in materials science, particularly due to their exceptional thermal stability, solvent resistance, and electrical properties. Chung and Hsiao (2008) synthesized a series of new fluorinated polyimides from a diamine monomer with aromatic tetracarboxylic dianhydrides. These polyimides were notable for their low moisture absorptions and low dielectric constants, making them suitable for electronic and aerospace applications. They could form transparent, flexible, and strong films, highlighting the potential of fluorinated compounds in advanced material development (Chung & Hsiao, 2008).
Synthesis and Thermal Properties of Poly(pyridine imide) Liaw et al. (2007) reported the synthesis of novel poly(pyridine imide) using a diamine containing a pyridine heterocyclic group and a naphthalene substituent. The synthesized polymer was highly organosoluble, showing excellent thermal stability and high dielectric constants. This work underscores the potential of incorporating pyrimidine derivatives into polymers to enhance their thermal and electrical properties, offering new avenues for the development of high-performance materials (Liaw et al., 2007).
Radiosynthesis for PET Imaging The development of radioligands for positron emission tomography (PET) imaging is a critical area of research in neurology and oncology. Dollé et al. (2008) described the synthesis of a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting their application as selective ligands for imaging the translocator protein (18 kDa) with PET. This study demonstrates the utility of fluorinated pyrimidine derivatives in creating diagnostic tools for studying neuroinflammatory processes, providing insights into disease mechanisms and aiding in the development of targeted therapies (Dollé et al., 2008).
Molecular Structure and Drug Design Understanding the molecular structure and interactions of compounds is fundamental to drug design and discovery. Mary et al. (2020) conducted a quantum chemical analysis of a novel antiviral molecule similar in structure to the compound . Their research focused on the equilibrium geometry, vibrational assignments, and intermolecular interactions, providing valuable insights into the antiviral potency against SARS-CoV-2. This study exemplifies the application of pyrimidine derivatives in designing potential therapeutics for emerging infectious diseases (Mary et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(naphthalen-1-yl)acetamide with 4-fluorobenzaldehyde to form an intermediate Schiff base. The Schiff base is then reacted with 2,4-dioxo-1,3-dimethyl-5-(methylthio)pyrimidine to form the final product.", "Starting Materials": [ "2-amino-N-(naphthalen-1-yl)acetamide", "4-fluorobenzaldehyde", "2,4-dioxo-1,3-dimethyl-5-(methylthio)pyrimidine" ], "Reaction": [ "Step 1: Reaction of 2-amino-N-(naphthalen-1-yl)acetamide with 4-fluorobenzaldehyde in ethanol to form the Schiff base intermediate.", "Step 2: Addition of 2,4-dioxo-1,3-dimethyl-5-(methylthio)pyrimidine to the reaction mixture and stirring at room temperature for 24 hours.", "Step 3: Purification of the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 4: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Número CAS |
852169-87-0 |
Nombre del producto |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Fórmula molecular |
C26H20FN5O3S |
Peso molecular |
501.54 |
Nombre IUPAC |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H20FN5O3S/c1-31-23-21(25(34)32(2)26(31)35)24(30-22(29-23)16-10-12-17(27)13-11-16)36-14-20(33)28-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,28,33) |
Clave InChI |
SKUHXYBWVKQZKI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)




![(2E)-N-[4-(diethylsulfamoyl)anilino]-1,3-benzothiazole-2-carboximidoyl cyanide](/img/structure/B2852933.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)
![1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852935.png)

